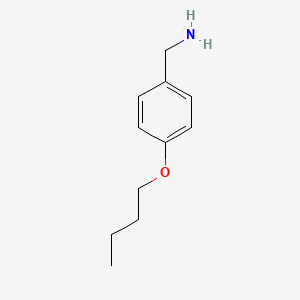

4-Butoxybenzylamine

描述

Significance and Academic Research Interest in Contemporary Chemical Sciences

The significance of 4-Butoxybenzylamine in contemporary chemical sciences stems primarily from its role as a key structural motif and starting material in the synthesis of targeted, biologically active compounds. Research interest is not typically focused on the compound itself, but rather on its utility in constructing larger molecules designed for specific functions, particularly in the field of medicinal chemistry.

Academic and industrial research has demonstrated its application as a crucial component in the synthesis of novel therapeutic agents. For instance, it has been utilized as a key intermediate in the development of prostaglandin (B15479496) agonists. google.comgoogleapis.com These synthesized agonists are investigated for their potential in treating conditions characterized by low bone mass, such as osteoporosis. google.com The synthesis process involves reacting this compound to form sulfonamide derivatives, which are core components of the final active molecule. google.comgoogleapis.com

Furthermore, its utility is highlighted in the creation of molecular probes and other complex organic structures. It serves as a foundational amine in the synthesis of N-substituted galactonoamidines, showcasing its reactivity and importance as a building block in carbohydrate chemistry. nsf.gov The benzylamine (B48309) moiety provides a reactive site for amide bond formation and other coupling reactions, while the butoxy group can influence the solubility and binding characteristics of the final product. Its commercial availability as a chemical building block further underscores its importance for synthetic chemistry laboratories. cymitquimica.com

Overview of Research Trajectories and Interdisciplinary Relevance

The research trajectories involving this compound are predominantly directed towards synthetic organic and medicinal chemistry. The interdisciplinary relevance of this compound is therefore most prominent at the intersection of chemistry and pharmacology, where it contributes to the discovery and development of new drug candidates.

The primary research trajectory is its application as a precursor in multi-step syntheses. For example, its incorporation into prostaglandin analogues is part of a broader research effort to develop new treatments for skeletal diseases. google.com Another significant path is its use in constructing diverse molecular libraries for drug discovery. buyersguidechem.com Researchers utilize this compound to introduce the 4-butoxybenzyl group into various molecular scaffolds, allowing for the systematic exploration of structure-activity relationships (SAR). This is evident in research aimed at developing receptor antagonists, where derivatives of benzylamine are common starting points. nsf.gov

The compound's structure is relevant for creating molecules that can interact with biological targets. The combination of an aromatic ring, a flexible butoxy chain, and a reactive amine group allows for the synthesis of derivatives with tailored properties to fit into specific receptor binding pockets. While its direct application in materials science is not widely documented in current research, its fundamental structure as a substituted aromatic amine suggests potential, though as yet unexplored, utility in the synthesis of specialized polymers or other organic materials where such functional groups are desired. The main and currently documented interdisciplinary impact remains firmly within the life sciences, particularly in the design and synthesis of new potential pharmaceuticals.

Structure

3D Structure

属性

IUPAC Name |

(4-butoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAURTOWAVNOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276388 | |

| Record name | 4-BUTOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21244-35-9 | |

| Record name | 4-Butoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21244-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BUTOXYBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butoxybenzylamine and Its Structural Analogs

Strategic Synthetic Routes

The construction of the 4-butoxybenzylamine scaffold can be achieved through various strategic routes, each offering distinct advantages in terms of efficiency, scalability, and the potential for diversification.

Multi-step Organic Transformations from Precursor Molecules

A common and well-established method for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. littleflowercollege.edu.in A typical pathway commences with the Williamson ether synthesis. up.pt In this step, 4-hydroxybenzaldehyde (B117250) is reacted with a butyl halide, such as 1-bromobutane, in the presence of a base like potassium hydroxide, to yield 4-butoxybenzaldehyde (B1265825). rsc.org This reaction proceeds with high efficiency, providing the key aldehyde intermediate. rsc.org

The subsequent and final step is the conversion of the aldehyde group to an amine. This is most commonly achieved through reductive amination. up.pt The 4-butoxybenzaldehyde is reacted with a source of ammonia (B1221849), often in the presence of a reducing agent and a catalyst. nih.govresearchgate.net For instance, the reaction can be carried out using ammonia and hydrogen gas with a metal catalyst. nih.gov This transformation efficiently produces the target molecule, this compound. This multi-step approach is advantageous due to the high yields of the individual steps and the commercial availability of the starting materials. littleflowercollege.edu.inrsc.org

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | 4-hydroxybenzaldehyde, 1-bromobutane, KOH, CH3CN, reflux | 4-Butoxybenzaldehyde |

| 2 | Reductive Amination | 4-butoxybenzaldehyde, Ammonia, H2, Metal Catalyst | This compound |

Modular Synthesis Approaches to this compound Core Structures

Modular synthesis provides a flexible and efficient platform for the generation of diverse libraries of compounds based on a common core structure. nih.govnative-instruments.com This approach is particularly valuable for creating structural analogs of this compound, allowing for the systematic exploration of structure-activity relationships. nih.gov The core idea of modular synthesis is to assemble complex molecules from simpler, pre-functionalized building blocks, or modules. youtube.comreddit.com

In the context of this compound analogs, a modular strategy would involve the separate synthesis of a "benzylamine" module and a "butoxy" module, which are then coupled together. For instance, a variety of substituted benzylamines could be prepared and subsequently reacted with different alkoxy groups. This approach allows for the rapid generation of a library of analogs with variations in both the aromatic ring and the alkoxy chain. wikipedia.org Combinatorial chemistry techniques, often employing solid-phase synthesis, can be utilized to streamline this process, enabling the parallel synthesis of numerous derivatives. wikipedia.orgrsc.orggoogle.com.na This method is highly adaptable and can be used to synthesize a wide range of C4'-modified nucleoside analogues, for example, in as few as five steps. nih.gov

Synthesis of Ureas and Related Derivatives Incorporating the Butoxybenzylamine Moiety

The primary amine functionality of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives, including ureas, thioureas, and amides. These derivatives are of interest for their potential biological activities and material properties.

Ureas and Thioureas: The synthesis of ureas and thioureas from this compound is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate, respectively. For example, the reaction of this compound with a substituted phenyl isothiocyanate would yield the corresponding N-(4-butoxybenzyl)-N'-phenylthiourea. researchgate.net The synthesis of thioureas can also be accomplished by reacting the amine with an alkali metal thiocyanate (B1210189) in the presence of a strong acid. asianpubs.org These reactions are generally high-yielding and proceed under mild conditions. asianpubs.orgbeilstein-journals.org

Amides: Amide derivatives can be prepared by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uklibretexts.org The direct condensation of a carboxylic acid with the amine often requires a coupling agent to facilitate the reaction. A more reactive approach involves the use of an acyl chloride, which reacts readily with the amine to form the corresponding amide with the elimination of hydrogen chloride. chemguide.co.uk For instance, reacting this compound with benzoyl chloride would produce N-(4-butoxybenzyl)benzamide. Efficient methods for the direct synthesis of amides from esters and amines under neutral conditions, catalyzed by ruthenium complexes, have also been developed. nih.govresearchgate.net

Catalytic Approaches in Synthetic Design

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysis have been applied to the synthesis of benzylamines and their derivatives.

Homogeneous Catalysis for Selective Chemical Transformations

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild reaction conditions. senecalearning.comhrmrajgurunagar.ac.in Transition metal complexes, such as those based on rhodium, ruthenium, and palladium, are widely used in homogeneous catalysis. researchgate.netacs.org For instance, ruthenium-phosphine complexes have been shown to be effective catalysts for the reductive amination of aldehydes to primary amines. nih.gov In these reactions, the catalyst facilitates the hydrogenation of the intermediate imine, leading to the desired amine product. researchgate.net

The mechanism of homogeneous catalysis often involves the formation of a catalyst-substrate complex, which then undergoes a series of transformations to yield the product and regenerate the catalyst. senecalearning.com For example, in the borrowing hydrogen methodology, a transition metal catalyst facilitates the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst then transfers the "borrowed" hydrogen to the imine to afford the final amine product. researchgate.net This approach has been successfully employed for the synthesis of a variety of benzylamines. researchgate.net

Heterogeneous Catalysis for Reaction Efficiency and Sustainability

The mechanism of heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, followed by reaction and subsequent desorption of the products. unizin.orgsavemyexams.comlibretexts.org The nature of the catalyst support and the metal nanoparticles can significantly influence the catalytic activity and selectivity. frontiersin.org For example, cobalt-based heterogeneous catalysts have demonstrated high capability for the selective conversion of benzaldehyde (B42025) and ammonia to benzylamine (B48309). frontiersin.org Recent research has also focused on the development of atomically dispersed cobalt catalysts for the tandem synthesis of primary benzylamines from renewable resources. rsc.org The use of nanostructured catalysts, such as CuO-supported doped-CeO2, has also shown promise in the oxidative coupling of benzylamines. frontiersin.org

Asymmetric Catalysis in the Enantioselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure chiral amines is of significant interest in medicinal chemistry, as different enantiomers of a molecule often exhibit distinct biological activities. buchler-gmbh.com Asymmetric catalysis provides an efficient pathway to produce chiral molecules, including analogs of this compound, by forming new elements of chirality in a substrate, leading to unequal amounts of stereoisomeric products. buchler-gmbh.com Various catalytic strategies have been developed for the enantioselective synthesis of chiral benzylamines and their derivatives. semanticscholar.orgru.nl

One prominent approach involves the asymmetric hydroarylation of N-acyl enamines. semanticscholar.orgresearchgate.net Nickel-catalyzed hydroarylation has emerged as an effective method for enantioselective C-C bond formation. semanticscholar.org This strategy allows for the creation of an asymmetric center from achiral olefins. semanticscholar.org For instance, a chiral nickel-bis(imidazoline) catalyst has been successfully employed in the enantioselective hydroarylation of styrenes, and this methodology has been extended to less reactive electron-rich alkenes like N-acyl enamines to produce enantioenriched benzylamines. semanticscholar.org

Another strategy is the asymmetric core.ac.ukresearchgate.net-proton shift isomerization of imines catalyzed by chiral bases. ru.nl In this method, N-benzylimines derived from prochiral ketones and substituted benzylamines are isomerized using chiral alcohols and aminoalcohols as catalysts to yield enantiomerically enriched N-benzylidene derivatives. ru.nl These products can then be readily hydrolyzed to the corresponding chiral amines. ru.nl The enantioselectivity of this reaction is dependent on both the substrate and the specific chiral catalyst used. ru.nl

Palladium-catalyzed asymmetric allylic C-H amination represents another powerful tool for constructing chiral amines. chinesechemsoc.org This method facilitates the synthesis of enantioenriched allylic derivatives. chinesechemsoc.org Specifically, an intramolecular palladium-catalyzed asymmetric allylic C-H amination of o-allylbenzylamines, using a chiral phosphoramidite (B1245037) ligand, can produce various chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org

The following table summarizes different catalytic systems used in the asymmetric synthesis of chiral amines, which are analogous to the synthesis of chiral this compound analogs.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Features |

| Chiral Nickel-Bis(imidazoline) | Asymmetric Hydroarylation | N-acyl enamines | Enantioenriched benzylamines | Efficient for electron-rich alkenes. semanticscholar.org |

| Chiral Alcohols/Aminoalcohols | Asymmetric Imine Isomerization | N-benzylimines | Enantiomerically enriched N-benzylidene derivatives | Substrate and catalyst dependent enantioselectivity. ru.nl |

| Palladium/Chiral Phosphoramidite | Asymmetric Allylic C-H Amination | o-allylbenzylamines | Chiral isoindolines | High yields and enantioselectivities. chinesechemsoc.org |

| Chiral Phosphoric Acid | Asymmetric Aromatic Amination | Prochiral calix researchgate.netarenes | Inherently chiral calix researchgate.netarenes | High efficiency even at low catalyst loading. nih.gov |

Green Chemistry Principles in Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. slideshare.netkahedu.edu.in These principles are increasingly being applied to the synthesis of benzylamines, including this compound, to enhance sustainability. researchgate.net

Atom Economy and Waste Minimization Strategies

A fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. sescollege.ac.inacs.org Reactions with high atom economy generate less waste. For instance, addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. sescollege.ac.in

In the context of amine synthesis, traditional methods like the Gabriel synthesis often have poor atom economy due to the generation of stoichiometric amounts of byproducts. rsc.org To address this, strategies are being developed to improve atom economy. One approach is to design reactions where byproducts can be recovered and recycled as reactants for the same process. rsc.org

Catalytic methods generally offer better atom economy compared to stoichiometric reactions. For example, in the synthesis of N-benzyl-3-phenylpropanamide, a catalytic method using boric acid demonstrated a 93% atom economy, significantly higher than the 49% for an acid chloride route and 31% for a coupling reagent method. sescollege.ac.in Minimizing derivatization steps, which often require additional reagents and generate waste, is another key strategy for waste reduction. nih.gov

The E-factor (Environmental factor) is another metric used to quantify waste, measuring the mass of waste produced per unit of product. researchgate.net Aligning with green chemistry principles, such as utilizing multicomponent reactions and continuous flow synthesis, helps to minimize the E-factor by optimizing the use of solvents and reagents and reducing purification steps. researchgate.net

Solvent-Free and Aqueous Media Syntheses

The use of safer solvents is a core principle of green chemistry. vbithyd.ac.in Ideally, reactions should be conducted in environmentally benign solvents like water or, if possible, without any solvent. kahedu.edu.in

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. A practical and scalable synthesis of N-substituted ureas has been developed using water as the sole solvent, reacting amines with potassium isocyanate. rsc.org This method avoids the need for organic co-solvents and often allows for product isolation through simple filtration, eliminating the need for silica (B1680970) gel purification. rsc.org Similarly, the Barbier reaction, an aqueous version of the Grignard reaction, is considered a greener alternative as it avoids anhydrous conditions and organic solvents. sescollege.ac.in

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste altogether. An efficient, catalyst-free method for preparing 3-benzylquinazolin-4(1H)-one derivatives involves heating a mixture of isatoic anhydride (B1165640), benzylamine, and an aromatic aldehyde without any solvent. tandfonline.com This approach not only simplifies the work-up procedure but also shortens reaction times. tandfonline.com Another example is the solvent-free synthesis of imines from aldehydes and benzylamine, which can be performed at room temperature. scirp.org

Microwave-Assisted and Mechanochemical Synthesis Protocols

Microwave-assisted synthesis has gained prominence as a green chemistry technique due to its ability to significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netx-mol.net The unique heating mechanism of microwaves can also lead to the formation of unique nanostructured materials. researchgate.net For example, a microwave-assisted copper-catalyzed C-3 amination of 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) with various amines, including benzylamine, proceeds in good to excellent yields within a few hours. x-mol.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is another solvent-free green synthesis method. beilstein-journals.org It can control the reactivity of certain compounds and enable reactions that are difficult to achieve in solution. beilstein-journals.org Cross-dehydrogenative coupling reactions between benzaldehydes and benzylamines have been successfully performed under ball-milling conditions. beilstein-journals.org This technique is also used in the synthesis of supported iron oxide nanoparticles, which are effective catalysts for N-alkylation reactions. acs.org

The following table provides examples of green synthesis methodologies applicable to benzylamine derivatives.

| Green Chemistry Approach | Specific Method | Reactants/Catalyst | Key Advantage |

| Aqueous Media | N-substituted urea (B33335) synthesis | Amines, Potassium Isocyanate in water | Avoids organic solvents, simple work-up. rsc.org |

| Solvent-Free | Quinazolin-4(1H)-one synthesis | Isatoic anhydride, Benzylamine, Aldehyde | Catalyst-free, short reaction time. tandfonline.com |

| Microwave-Assisted | C-N Coupling | 3-bromopyrazolo[1,5-a]pyrimidine, Benzylamine, CuI | Rapid reaction rates, high yields. x-mol.net |

| Mechanochemical | Cross-dehydrogenative Coupling | Benzaldehydes, Benzylamines, PIDA | Solvent-free, controlled reactivity. beilstein-journals.org |

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. numberanalytics.com These benefits include enhanced heat and mass transfer, improved safety, greater efficiency, and superior scalability. numberanalytics.comelveflow.com The application of flow chemistry is particularly valuable for scaling up the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com

Continuous-Flow Reactor Design and Reaction Optimization

A typical continuous-flow system consists of pumps to deliver reagents, a reactor where the chemical transformation occurs, a pressure regulator, and a collection device. europa.eu Reactors can vary in design, from simple tubing (e.g., PEEK microreactors) to more complex packed-bed reactors containing a solid-supported catalyst or reagent. mdpi.comacs.org

Reaction optimization in a continuous-flow setup is highly efficient, as parameters such as temperature, pressure, residence time, and stoichiometry can be rapidly varied and screened. core.ac.ukru.nl This allows for the identification of optimal reaction conditions using minimal amounts of reagents. core.ac.ukru.nl For example, the optimization of a diazotransfer reaction on benzylamine in a microreactor system required less than 400 mg of benzylamine to perform 60 experiments, successfully identifying optimal conditions that could be directly applied to a larger scale synthesis. core.ac.ukru.nl

Design of Experiments (DoE) is often employed to systematically explore the reaction space and identify optimal parameters. whiterose.ac.uk This statistical approach was used to optimize the continuous flow synthesis of benzyl (B1604629) azide, demonstrating the synergy between DoE and flow chemistry for developing scalable processes. europa.eu

The choice of reactor is critical and depends on the nature of the reaction. For homogeneous reactions, simple tube reactors are often sufficient. researchgate.net For reactions involving solids or heterogeneous catalysts, packed-bed reactors are employed. acs.org An example is the use of a packed-bed reactor with an immobilized lipase (B570770) for the continuous enzymatic kinetic resolution of a chiral amine. whiterose.ac.uk For multiphase reactions, the reactor design must ensure efficient mixing and mass transfer between phases. researchgate.net The efficient heat transfer in microreactors is a key advantage, enabling safe operation of highly exothermic reactions that would be hazardous in large-scale batch reactors. elveflow.comeuropa.eu

The table below outlines various reactor types and optimization strategies in flow chemistry relevant to the synthesis of benzylamine and its analogs.

| Reactor Type | Reaction Example | Optimization Strategy | Key Outcome |

| Microreactor (PEEK) | Diazotransfer on benzylamine | Multivariate analysis | Rapid optimization with minimal reagent use. core.ac.ukru.nl |

| Packed-Bed Reactor | Enzymatic kinetic resolution of chiral amine | One-Variable-At-a-Time (OVAT) | High conversion and enantiomeric excess with short residence time. whiterose.ac.uk |

| Packed-Bed Reactor | Dehydrative amination of phenols | Parameter screening (temperature, flow rate) | Development of an environmentally benign route to aryl amines. researchgate.net |

| Catalyst-Coated Tube Reactor | Hydrogenation of an imine | Solvent and catalyst screening | Identification of optimal solvent for high reaction rate and low catalyst deactivation. researchgate.net |

Multi-step Reaction Integration in Flow Systems

The integration of multiple reaction steps into a single, continuous flow system represents a significant advancement in chemical synthesis, offering enhanced efficiency, safety, and control compared to traditional batch processes. rsc.orgsyrris.com This approach is particularly advantageous for the synthesis of this compound and its structural analogs, where sequential transformations can be telescoped, minimizing manual handling and purification of intermediates. mit.edu Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and cleaner reaction profiles. syrris.com

Multi-step flow synthesis platforms are often modular, allowing for the connection of different reactors, purification columns, and analytical tools in sequence. nih.govmpg.de This reconfigurable nature facilitates the rapid optimization of reaction conditions and can be adapted for the synthesis of a library of structural analogs by modifying the input starting materials or the sequence of operations. mpg.de The small internal volume of flow reactors enhances heat and mass transfer, which is crucial for managing highly exothermic reactions and for processes involving gases or multiple liquid phases. scispace.comacs.orgeuropa.eu

A common strategy for the synthesis of primary amines like this compound in a flow system involves the reductive amination of the corresponding aldehyde. This process can be integrated into a multi-step sequence. For instance, a hypothetical but chemically sound multi-step flow synthesis of this compound could begin with the O-alkylation of 4-hydroxybenzaldehyde in a flow reactor, followed by an in-line purification or extraction, and then directly feeding the resulting 4-butoxybenzaldehyde into a second reactor for reductive amination. acs.org

Researchers have successfully demonstrated multi-step flow syntheses for a variety of amine-containing molecules, including active pharmaceutical ingredients (APIs). rsc.orgbeilstein-journals.org These systems often incorporate in-line purification steps, such as liquid-liquid extraction or passing the stream through scavenger resins or packed-bed reactors to remove byproducts or excess reagents, delivering a pure product at the end of the sequence. beilstein-journals.orgsyrris.jp

For example, a continuous one-flow, multi-step synthesis of various APIs has been developed, showcasing the potential of this technology. rsc.org In one instance, a three-step process to produce 7-ethyltryptophol yielded 75% in a flow system, a significant improvement over the 45% yield obtained in a batch process. rsc.org Another example is the synthesis of various amines, carbamates, and amides through a multi-step process involving the in-situ formation and rearrangement of hazardous intermediates like acyl azides, which is made safer by the small reaction volumes and precise control of flow chemistry. researchgate.net

The table below illustrates typical parameters that could be applied in a multi-step flow synthesis for a generic benzylamine, based on findings for analogous transformations.

| Parameter | Step 1: O-Alkylation | Step 2: Reductive Amination |

| Reactants | 4-hydroxybenzaldehyde, Butyl bromide, Base | 4-butoxybenzaldehyde, Ammonia, Reducing agent |

| Solvent | Acetonitrile or DMF | Methanol or Ethanol |

| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor (with catalyst) |

| Temperature | 80 - 120 °C | 40 - 80 °C |

| Pressure | 5 - 10 bar | 10 - 40 bar |

| Residence Time | 10 - 30 min | 5 - 20 min |

| Catalyst | Phase Transfer Catalyst | Supported metal catalyst (e.g., Pd/C, Ru/C) |

| In-line Workup | Liquid-liquid extraction | Scavenger resin column |

| Typical Yield | >90% | 70-90% |

This table is illustrative and based on typical conditions for similar reactions reported in the literature.

The synthesis of structural analogs of this compound can be readily achieved by altering the starting materials. For example, using different alkyl halides in the first step would lead to a variety of 4-alkoxybenzylamines. Similarly, employing different substituted benzaldehydes would produce a range of substituted benzylamines. This flexibility is a key advantage of integrated flow systems in medicinal chemistry and materials science for generating compound libraries.

Chemical Reactivity and Derivatization Strategies of 4 Butoxybenzylamine

Reactions of the Primary Amine Moiety

The primary amine group (-NH2) in 4-Butoxybenzylamine is a key site for nucleophilic reactions, enabling the formation of a variety of new chemical bonds and the introduction of diverse functional groups.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)

The primary amine of this compound readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ajprd.comresearchgate.net This condensation reaction, which involves the formation of a carbon-nitrogen double bond (azomethine group), is a cornerstone of imine chemistry and is typically catalyzed by acid or heat. openstax.orguib.no The general reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine. researchgate.net

The formation of Schiff bases from 4-alkoxybenzylamines has been utilized in the synthesis of various compounds, including liquid crystals. For instance, 4-n-alkoxybenzylamines have been reacted with 2,2-dichloro-1-(4-methylphenyl)cyclopropane carbaldehyde at elevated temperatures to produce pyridine-containing liquid crystalline compounds. Although specific yield data for the 4-butoxy derivative in this exact reaction is not detailed, the general reactivity is established for the homologous series.

A representative reaction for the formation of a Schiff base from this compound is shown below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic or Aliphatic Aldehyde/Ketone | N-(4-Butoxybenzyl)imine |

This table illustrates a general reaction scheme. Specific yields and conditions are dependent on the nature of the carbonyl compound and the reaction parameters.

Acylation, Alkylation, and Amidation Reactions

The nucleophilic nature of the primary amine in this compound allows for its facile acylation, alkylation, and amidation.

Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. savemyexams.com This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. microdetection.cn The resulting N-(4-butoxybenzyl)amides are stable functional groups found in many biologically active molecules. While specific examples for this compound are not extensively documented in readily available literature, the acylation of N-aryl systems is a well-established transformation. reddit.com

Alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. organic-chemistry.orgchandra-asri.com The reaction of this compound with an alkyl halide would proceed via nucleophilic substitution to yield the corresponding secondary amine. To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is necessary.

Amidation refers to the formation of an amide bond. In the context of this compound, this can be viewed from two perspectives: the amine acting as a nucleophile to form an amide (as in acylation), or the amine being part of a larger molecule that undergoes amidation at a different site. More directly, this compound can be used in coupling reactions with carboxylic acids, often activated by coupling agents, to form amides. This is a fundamental reaction in peptide synthesis and medicinal chemistry. microdetection.cnub.edu

Conjugation Chemistry for Bioconjugation Studies

The primary amine of this compound serves as a handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides. ajprd.com Primary amines are common targets for bioconjugation due to their presence on the surface of proteins, particularly at the N-terminus and on lysine (B10760008) residues. ajprd.com Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds. ajprd.com

While specific studies detailing the use of this compound in bioconjugation are not prevalent, benzylamine (B48309) derivatives, in general, are utilized for this purpose. microdetection.cnau.dk For instance, benzylamine can be used to functionalize surfaces or nanoparticles for subsequent attachment of biomolecules. microdetection.cn The butoxy group in this compound could offer advantages such as increased lipophilicity, which might be beneficial for interactions with biological membranes or for modulating the solubility of the resulting conjugate.

Transformations Involving the Butoxy Substituent and Aromatic Ring

The butoxy group and the benzene (B151609) ring of this compound also participate in a range of chemical reactions, allowing for further diversification of its structure.

Electrophilic Aromatic Substitution Reactions

The butoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the benzene ring. google.com This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Given that the para position is occupied by the benzylamine moiety, electrophilic substitution is expected to occur predominantly at the ortho position relative to the butoxy group.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration of butoxybenzene (B75284) derivatives typically occurs with a mixture of nitric acid and sulfuric acid. For example, the nitration of 1,4-di(n-butoxy)benzene results in a mixture of the 2,3- and 2,5-dinitro isomers. nih.gov A patent describes the nitration of 2-acetylamino-1-n-butoxy-benzene, which after hydrolysis yields a mixture of 5-nitro-2-amino-1-n-butoxy-benzene and 4-nitro-2-amino-1-n-butoxy-benzene. google.com

Halogenation , such as bromination, of butoxybenzene can be achieved using bromine in the presence of a Lewis acid catalyst like FeBr3. This reaction is expected to yield the ortho-bromo derivative of this compound.

Friedel-Crafts Reactions involve the alkylation or acylation of the aromatic ring. Butoxybenzene can undergo Friedel-Crafts acylation with acyl chlorides in the presence of a Lewis acid like aluminum chloride. google.comresearchgate.net For example, the Friedel-Crafts reaction of butoxybenzene with ethyl α-chloro-α-(methylthio)acetate gives ethyl 2-methylthio-2-(p-butoxyphenyl) acetate. koreascience.kryakhak.org

The following table summarizes the expected major products of electrophilic aromatic substitution on butoxybenzene, which serves as a model for the reactivity of the aromatic ring in this compound.

| Reaction | Reagents | Expected Major Product (on Butoxybenzene) |

| Nitration | HNO₃, H₂SO₄ | 1-Butoxy-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-butoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Butoxy-1-acylbenzene |

This table is based on the known directing effects of the butoxy group on a benzene ring.

Modifications and Cleavages of the Butoxy Group

The butoxy group itself can be chemically modified or cleaved under certain conditions. The ether linkage is generally stable but can be broken by strong acids or specific reagents. youtube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlongdom.org

Cleavage with Strong Acids: Aryl ethers can be cleaved by strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In the case of this compound, treatment with HBr or HI would be expected to yield 4-(aminomethyl)phenol and butyl bromide or butyl iodide, respectively.

Cleavage with Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl ethers. thieme-connect.comresearchgate.netpearson.comresearchgate.net It acts as a Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the carbon-oxygen bond. This method is often preferred for its high efficiency.

The table below outlines common methods for the cleavage of the butoxy group from an aryl butyl ether.

| Reagent | Products |

| HBr (excess) | Phenol and Butyl bromide |

| HI (excess) | Phenol and Butyl iodide |

| BBr₃ | Phenol and Butyl bromide |

This table provides a general overview of ether cleavage reactions applicable to the butoxy group in this compound.

Strategic Derivatization for Enhanced Analytical Detection and Characterization of this compound

The analytical detection and characterization of this compound, a primary aromatic amine, can be significantly improved through chemical derivatization. This process involves the chemical modification of the analyte to yield a new compound with properties more suitable for a given analytical method. iu.edu For this compound, the primary amine group serves as a reactive site for derivatization, which can lead to increased sensitivity in mass spectrometry and better separation in chromatography.

Mass Spectrometry Derivatization for Increased Sensitivity and Diagnostic Fragmentation

The sensitivity of mass spectrometric (MS) detection is highly dependent on the ionization efficiency of the analyte. nih.gov While this compound can be ionized, its response can be enhanced through derivatization, which introduces a readily ionizable moiety or a group that promotes specific and predictable fragmentation patterns. This is particularly beneficial for trace-level analysis. biognosys.comspectroscopyonline.com

Derivatization strategies for primary amines like this compound often aim to introduce a group that is easily protonated or carries a permanent charge, thereby increasing its ionization efficiency in techniques like electrospray ionization (ESI). academicjournals.org Furthermore, the added chemical group can be designed to produce characteristic fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which aids in the confident identification of the analyte. mdpi.com

Common derivatization approaches for primary amines that could be applied to this compound include:

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) react with the primary amine to form stable amide derivatives. iu.edu The introduction of a trifluoroacetyl group, for instance, can increase the volatility for gas chromatography-mass spectrometry (GC-MS) analysis and provide a distinct mass shift. jfda-online.com

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to derivatize primary amines for GC-MS analysis. iu.edu The resulting trimethylsilyl (B98337) (TMS) derivative is typically more volatile and thermally stable than the parent compound.

Reaction with Chloroformates: Reagents like propyl chloroformate can react with primary amines to form carbamates, which are amenable to GC-MS analysis. phenomenex.com

Benzoylation: Benzoyl chloride can derivatize primary amines to form benzamides. acs.orgmdpi.com This not only improves chromatographic behavior but also enhances MS detection. mdpi.com

The selection of a derivatization reagent depends on the analytical technique being employed (GC-MS or LC-MS) and the desired outcome (e.g., increased sensitivity, specific fragmentation).

Table 1: Potential Derivatization Reagents for this compound for Mass Spectrometry Analysis

| Derivatizing Agent | Resulting Derivative | Potential Advantages for MS Analysis | Applicable Technique |

| Trifluoroacetic anhydride (TFAA) | N-(4-Butoxybenzyl)trifluoroacetamide | Increased volatility, characteristic fragmentation | GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl-4-Butoxybenzylamine | Increased volatility and thermal stability | GC-MS |

| Propyl chloroformate | Propyl (4-butoxybenzyl)carbamate | Improved volatility and peak shape | GC-MS |

| Benzoyl chloride | N-(4-Butoxybenzyl)benzamide | Enhanced ionization efficiency and improved chromatographic retention | LC-MS, GC-MS |

| Dansyl chloride | N-(4-Butoxybenzyl)dansylamide | Introduction of a fluorescent tag and a readily ionizable group | LC-MS with fluorescence or MS detection |

This table is generated based on general derivatization strategies for primary amines and their expected application to this compound.

Derivatization for Improved Chromatographic Separation and Resolution

In addition to enhancing MS detection, derivatization is a powerful tool for improving the chromatographic separation and resolution of this compound from other components in a complex mixture. nih.gov The polarity of this compound can be modified through derivatization, which in turn affects its retention behavior on a given chromatographic column.

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. researchgate.net The conversion of this compound to a less polar and more volatile derivative, such as a silyl (B83357) or acyl derivative, reduces peak tailing and improves peak shape, leading to better separation efficiency. iu.edu

In high-performance liquid chromatography (HPLC), derivatization can be used to alter the retention time of this compound to move it away from interfering peaks. libretexts.org By introducing a nonpolar group, its retention on a reversed-phase column can be increased. Conversely, adding a polar or charged group can modify its interaction with the stationary phase. Pre-column derivatization with reagents that introduce a chromophore or fluorophore, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), can also facilitate detection by UV or fluorescence detectors in addition to MS. thermoscientific.fr

The choice of derivatization strategy for improving chromatographic separation is guided by the properties of the analyte, the nature of the sample matrix, and the specific requirements of the chromatographic method.

Table 2: Potential Derivatization Strategies for Improved Chromatography of this compound

| Chromatographic Technique | Derivatization Goal | Potential Reagent(s) | Expected Outcome |

| Gas Chromatography (GC) | Increase volatility, improve peak shape | BSTFA, TFAA, Propyl chloroformate | Shorter retention times, more symmetrical peaks, better resolution |

| High-Performance Liquid Chromatography (HPLC) - Reversed Phase | Increase retention, improve separation from polar interferences | Benzoyl chloride, Dansyl chloride | Longer retention times, improved resolution from early-eluting compounds |

| High-Performance Liquid Chromatography (HPLC) - Normal Phase | Modify polarity for separation from nonpolar interferences | Reagents introducing polar groups | Altered elution order and improved resolution |

This table is generated based on general principles of chromatographic separation and derivatization of primary amines and their expected application to this compound.

Role of 4 Butoxybenzylamine As a Molecular Building Block in Advanced Chemical Fields

Applications in Complex Organic Synthesis

The strategic placement of functional groups in 4-butoxybenzylamine makes it an invaluable starting material or intermediate in the synthesis of intricate organic molecules. Its primary amine allows for a wide range of chemical transformations, while the butoxy group can influence solubility, conformation, and intermolecular interactions of the final products.

Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rasayanjournal.co.in this compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds. The amine group can readily participate in cyclization reactions to form rings of different sizes and functionalities. For instance, it can be utilized in condensation reactions with dicarbonyl compounds to generate pyrroles, or in multi-component reactions to construct more complex heterocyclic systems like quinazolinones and benzodiazepines. biomedpharmajournal.orgulaval.ca The butoxy substituent can play a role in directing the regioselectivity of these cyclizations and can be a handle for further functionalization. The development of novel synthetic methods, such as copper-catalyzed annulations, has expanded the toolkit for creating diverse and densely functionalized N-heterocycles from precursors that can be conceptually related to this compound. nih.govnih.gov

Synthesis of Macrocyclic and Polycyclic Systems

The construction of macrocycles and polycyclic aromatic hydrocarbons (PAHs) presents significant synthetic challenges. wikipedia.orgchemrxiv.orguochb.cz this compound can be incorporated into larger ring systems through various macrocyclization strategies. wikipedia.org For example, its amine functionality can be used to form amide or imine linkages in the backbone of a macrocycle. The butoxy group can influence the conformational preferences of the macrocycle, which is crucial for its biological activity or host-guest binding properties. wikipedia.org In the realm of polycyclic systems, derivatives of this compound can be employed in annulation reactions, where additional rings are fused onto the initial aromatic core. rsc.org The butoxy group can also enhance the solubility of the resulting large, often planar, polycyclic structures, which is a common challenge in their synthesis and application. sioc-journal.cn

Integration in Medicinal Chemistry Scaffolds and Analog Design

The search for new therapeutic agents is a driving force in chemical research. csmres.co.uk this compound has proven to be a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified to explore structure-activity relationships. ulaval.califechemicals.comnih.gov

| Compound Class | Therapeutic Target/Application | Key Structural Contribution of this compound | Reference |

|---|---|---|---|

| 1,4-Benzodiazepin-3-ones | Antitumor Agents | Provides a key building block for the benzodiazepine (B76468) scaffold. | ulaval.ca |

| Macrocyclic Bisbibenzyls | Anticancer (Anti-tubulin) | Serves as a precursor for aminomethylated derivatives. | nih.gov |

Application in Structure-Activity Relationship (SAR) Studies for Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. gardp.orgnih.gov They involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. gardp.org this compound is an excellent starting point for SAR studies. The butoxy group can be easily varied in length (e.g., methoxy (B1213986), ethoxy, propoxy) or position on the aromatic ring to probe the size and nature of the hydrophobic pocket in the biological target. The amine group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore different interactions with the target. These systematic modifications allow medicinal chemists to build a comprehensive picture of the SAR, guiding the design of more potent and selective drug candidates. oncodesign-services.com For example, in the development of enzyme inhibitors, varying the substituents on the phenyl ring of the this compound core can lead to significant changes in inhibitory potency and selectivity. researchgate.net

| Modification Site | Potential Structural Variations | Information Gained in SAR Studies | Reference |

|---|---|---|---|

| Butoxy Chain | Varying alkyl chain length (methoxy, ethoxy, etc.), branching, or replacement with other lipophilic groups. | Probes the size and shape of hydrophobic binding pockets. | oncodesign-services.com |

| Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups at different positions. | Investigates the role of electronic effects and potential for additional interactions (e.g., hydrogen bonding). | nih.gov |

| Amine Group | Acylation, alkylation, or incorporation into various heterocyclic rings. | Explores different hydrogen bonding patterns and steric requirements within the binding site. | lifechemicals.com |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.orgnobelprize.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are crucial for creating organized molecular assemblies. wikipedia.org this compound, with its combination of a hydrogen-bonding amine group and a hydrophobic butoxy chain, is an excellent building block for creating such supramolecular structures. asiaresearchnews.comugent.be

The amine group can form predictable hydrogen bond networks, directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. mdpi.com The butoxy group, on the other hand, can participate in hydrophobic interactions and van der Waals forces, further stabilizing the supramolecular assembly. nih.gov These assemblies can have a wide range of potential applications, from drug delivery systems to molecular sensors. nih.govuniv-rennes.fr For instance, self-assembled nanostructures derived from this compound-containing molecules could encapsulate guest molecules, releasing them in response to specific stimuli. The ability to tune the non-covalent interactions by modifying the structure of the this compound building block allows for precise control over the properties of the resulting supramolecular material. rsc.orgarxiv.org

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest interactions are the foundation of supramolecular chemistry, describing the formation of unique structural complexes through non-covalent bonds between a larger 'host' molecule and a smaller 'guest' molecule. numberanalytics.com This phenomenon is governed by molecular recognition, the specific binding between two or more molecules through these weak interactions. mdpi.comucla.edu The selectivity of this process relies on the principle of complementarity in size, shape, and chemical properties between the host and guest. ucla.edu

This compound possesses distinct structural features that make it an effective participant in these phenomena. Its primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor, while the electron-rich benzene (B151609) ring can engage in π-π stacking interactions. scielo.br The butoxy group (-OC₄H₉) provides a hydrophobic segment, enabling van der Waals forces and hydrophobic interactions. The collective effect of these non-covalent forces—including electrostatic interactions, hydrogen bonds, and van der Waals forces—drives the formation of stable host-guest complexes. slideshare.netresearchgate.net

Research has demonstrated that amine-containing molecules can form stable complexes with various host macrocycles. For instance, organic cages with specific interior functional groups can achieve selective binding of target analytes through hydrogen bonding. rsc.org Similarly, macrocyclic compounds like resorcin uni-regensburg.dearenes are known to form complexes with amines, stabilized predominantly by hydrogen bonds and electrostatic interactions in different solvents. beilstein-journals.org The ability of this compound to engage in these varied interactions allows it to be selectively recognized and encapsulated by appropriately designed molecular hosts, a principle that is fundamental to applications in chemical sensing, separation, and the design of complex molecular systems. mdpi.comresearchgate.net

Table 1: Non-Covalent Interactions of this compound in Host-Guest Systems This table is interactive. Click on the headers to sort.

| Interaction Type | Responsible Functional Group(s) on this compound | Typical Host Moiety |

|---|---|---|

| Hydrogen Bonding | Primary Amine (-NH₂) | Groups containing O, N, or F atoms (e.g., hydroxyls, carboxylates) |

| π-π Stacking | Benzene Ring | Other aromatic systems (e.g., in other guest or host molecules) |

| Hydrophobic Interactions | Butyl Chain (-C₄H₉), Benzene Ring | Nonpolar cavities or surfaces |

| van der Waals Forces | Entire Molecule | Any closely approaching molecule |

Self-Assembly and Dynamic Covalent/Non-Covalent Systems

Molecular self-assembly is a process where molecules spontaneously organize into ordered and stable superstructures without external guidance. youtube.com These processes are driven by the same non-covalent interactions that govern host-guest chemistry. researchgate.net The structure of this compound, with its hydrophilic amine head and a larger hydrophobic tail (the butoxy-substituted phenyl group), gives it an amphiphilic character, which can drive the formation of organized assemblies like micelles or layers in specific solvent systems. youtube.comnih.gov

Beyond non-covalent assembly, this compound is a valuable building block in the field of Dynamic Covalent Chemistry (DCC). primescholars.com DCC utilizes reversible covalent bonds to form adaptable systems that exist in thermodynamic equilibrium. kcl.ac.uk The primary amine group of this compound is particularly useful for forming dynamic imine (C=N) bonds through reaction with aldehydes or ketones. primescholars.com

This reversibility allows for "error-checking" and "proof-reading" during the formation of complex architectures; misaligned components can disconnect and re-form correctly, leading to the synthesis of intricate structures like macrocycles or polymer networks in high yield. kcl.ac.uknih.gov The dynamic nature of these bonds means the resulting systems can be responsive to external stimuli, such as changes in pH, which can shift the equilibrium and cause the assembly or disassembly of the structure. primescholars.comkcl.ac.uk This adaptability is a hallmark of "smart" materials. ethz.ch

Table 2: Comparison of Assembly Systems Involving this compound This table is interactive. Click on the headers to sort.

| Feature | Non-Covalent Self-Assembly | Dynamic Covalent Assembly |

|---|---|---|

| Driving Force | Weak, non-covalent interactions (H-bonds, π-stacking) slideshare.net | Reversible covalent bond formation (e.g., imine) primescholars.com |

| Bond Energy | Weak (1-10 kcal/mol) | Moderate (10-50 kcal/mol) |

| Key Functional Group | Amine, Aromatic Ring, Butoxy Group | Primary Amine (-NH₂) |

| Reversibility | High; structures are highly dynamic | Controlled by reaction conditions (e.g., pH, catalyst) primescholars.com |

| Resulting Structures | Micelles, vesicles, molecular layers youtube.com | Covalent organic frameworks, macrocycles, responsive gels nih.gov |

Role in Polymer and Materials Science Research (e.g., as a monomer or cross-linker)

In polymer and materials science, this compound serves as a versatile building block for creating new macromolecules with tailored properties. ontosight.aiexponent.com Its utility stems from the reactive primary amine group, which can participate in polymerization and cross-linking reactions. kallipos.gr

As a monomer , this compound can be incorporated as a repeating unit within a polymer chain. wikipedia.org Polymerization is the process of joining many monomer molecules to form a macromolecule. wikipedia.org For example, through polycondensation reactions with difunctional molecules like diacyl chlorides or dicarboxylic acids, this compound can form polyamides. The inclusion of its specific structure—containing a flexible butoxy group and an aromatic ring—into the polymer backbone directly influences the final material's properties, such as its glass transition temperature, solubility, and mechanical strength. kallipos.gr A related compound, 4-tert-butoxybenzylamine, has been used in a "monomer method" for the solid-phase synthesis of peptoids, which are a class of peptidomimetics. molaid.com

This compound can also function as a cross-linker , a molecule that forms covalent bonds to join two or more polymer chains together, creating a three-dimensional network. gbiosciences.comrevistapielarieincaltaminte.ro Cross-linking increases the material's rigidity, thermal stability, and solvent resistance. revistapielarieincaltaminte.ro The amine group on this compound can react with functional groups on existing polymer chains, such as epoxides or esters, to create these links. While the molecule itself is monofunctional with respect to its amine, it can be used to functionalize a polymer backbone, with subsequent cross-linking reactions targeting the newly introduced amine sites. nih.gov The use of such cross-linkers is essential in developing high-performance materials like coatings, hydrogels, and thermoset plastics. exponent.comrevistapielarieincaltaminte.ro

Table 3: Application of this compound in Polymer Synthesis This table is interactive. Click on the headers to sort.

| Role | Reaction Type | Required Co-Reactant(s) | Resulting Polymer Structure |

|---|---|---|---|

| Monomer | Polycondensation | Diacyl chlorides, Dicarboxylic acids | Linear Polyamide wikipedia.org |

| Monomer | Peptoid Synthesis | N-protected glycine (B1666218) derivatives | N-substituted Polyamide (Peptoid) molaid.com |

| Cross-linker | Addition/Condensation | Polymers with reactive groups (e.g., epoxides, acyl halides) | Cross-linked Network gbiosciences.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxybenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-butoxybenzylamine. leibniz-fmp.de By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. longdom.org

Advanced 1D and 2D NMR Techniques for Comprehensive Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and its derivatives. emerypharma.com

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the different types of protons present in the molecule based on their chemical shifts, signal integrations (number of protons), and coupling patterns (neighboring protons). For this compound, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂-NH₂), the protons of the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃), and the amine protons.

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D NMR Techniques: While 1D NMR is foundational, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. ulethbridge.caresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the sequence of protons within the butoxy chain and to confirm the connectivity between the benzylic protons and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signal for each specific proton in the this compound structure. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. columbia.edu It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule, such as connecting the butoxy group to the aromatic ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | COSY Correlations (hypothetical) | HMBC Correlations (hypothetical) |

| Aromatic CH (ortho to OBu) | 6.90 (d) | 114.5 | H (ortho to CH₂NH₂) | C (ipso-OBu), C (ipso-CH₂NH₂), C (ortho to CH₂NH₂) |

| Aromatic CH (ortho to CH₂NH₂) | 7.25 (d) | 129.0 | H (ortho to OBu) | C (ipso-CH₂NH₂), C (ipso-OBu), C (ortho to OBu) |

| Benzylic CH₂ | 3.75 (s) | 45.0 | - | C (ipso-CH₂NH₂), C (ortho to CH₂NH₂) |

| O-CH₂ (butoxy) | 3.95 (t) | 67.8 | CH₂ (next in chain) | C (ipso-OBu) |

| O-CH₂-CH₂ (butoxy) | 1.75 (m) | 31.2 | O-CH₂, CH₂ (next in chain) | O-CH₂, CH₃ |

| CH₂-CH₃ (butoxy) | 1.50 (m) | 19.3 | O-CH₂-CH₂, CH₃ | O-CH₂-CH₂, O-CH₂ |

| CH₃ (butoxy) | 0.95 (t) | 13.9 | CH₂-CH₃ | CH₂-CH₃, O-CH₂-CH₂ |

NMR Studies for Stereochemical Analysis and Conformational Preferences

For derivatives of this compound that are chiral or have restricted bond rotation, NMR spectroscopy is a powerful tool for investigating their stereochemistry and conformational preferences in solution. leibniz-fmp.denih.gov

Stereochemical Analysis: In chiral derivatives, protons or carbon atoms can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts in the NMR spectrum. nih.gov Advanced NMR techniques, such as the use of chiral solvating agents or the analysis of through-space couplings in NOESY spectra, can help determine the relative or even absolute configuration of stereocenters. leibniz-fmp.delongdom.org

Conformational Preferences: The rotation around single bonds in molecules like this compound and its derivatives can lead to different stable conformations. biorxiv.orgmdpi.com Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can be used to study these dynamic processes. nih.gov By analyzing changes in chemical shifts, coupling constants, and the broadening of signals, researchers can determine the energy barriers to rotation and the relative populations of different conformers. biorxiv.org For instance, the orientation of the butoxy group relative to the benzylamine (B48309) moiety can be investigated, providing insights into the molecule's preferred shape in solution. biorxiv.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bioanalysis-zone.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.comlibretexts.org This high accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. libretexts.org For this compound (C₁₁H₁₇NO), HRMS can confirm its elemental composition by providing a measured mass that is extremely close to the calculated theoretical mass. enovatia.commissouri.edu This capability is indispensable for confirming the identity of a synthesized compound or for identifying unknown derivatives. pubcompare.aieuropa.eu

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Nominal Mass | 179 u |

| Calculated Monoisotopic Mass | 179.131014 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. eag.commsaltd.co.uk In a typical experiment, the protonated molecule of this compound, [M+H]⁺, would be selected in the first stage of the mass spectrometer. It would then be subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions. labmanager.com

The analysis of these fragmentation patterns helps to piece together the structure of the original molecule. For this compound, characteristic fragmentation would likely involve the loss of the butoxy group, cleavage of the butyl chain, and the formation of a stable tropylium-like ion from the benzyl (B1604629) portion. nih.govmdpi.comxml-journal.net Studying the fragmentation pathways of derivatives can help pinpoint the location of substituents on the molecule. mdpi.comresearchgate.net

Hypothetical Fragmentation Data for this compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z, hypothetical) | Proposed Neutral Loss | Proposed Fragment Structure |

| 180.1 | 124.1 | C₄H₈ (Butene) | [HOC₆H₄CH₂NH₂ + H]⁺ |

| 180.1 | 107.1 | C₄H₉O• (Butoxy radical) | [C₆H₄CH₂NH₂ + H]⁺ |

| 180.1 | 91.1 | H₂NC₄H₈O (Butoxyamine) | [C₇H₇]⁺ (Tropylium ion) |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing biomolecules and other large, non-volatile compounds. miamioh.edu When coupled with imaging capabilities, MALDI Imaging Mass Spectrometry (IMS) allows for the visualization of the spatial distribution of specific molecules within a sample, such as a tissue section. anr.frshimadzu.comgu.se

While direct applications for this compound itself are not widely documented, MALDI-IMS could be a powerful tool for studying the distribution of its derivatives in biological systems. lcms.cz For example, if a derivative of this compound were developed as a pharmaceutical agent, MALDI-IMS could be used to map its location and the location of its metabolites within different organs or tissues. lcms.cz This technique provides crucial information on how a compound is absorbed, distributed, and metabolized, without the need for labeling, by generating ion images that show the intensity of specific m/z values across the sample. gu.se

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific, characteristic frequencies, resulting in a unique spectral "fingerprint" that allows for its identification and structural elucidation. pressbooks.pubnih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

The FTIR and Raman spectra of this compound are characterized by the vibrational modes of its primary functional groups: the primary amine (-NH₂), the butoxy group (-O-C₄H₉), and the para-substituted benzene (B151609) ring. While a specific, experimentally-derived spectrum for this compound is not detailed in the available literature, a comprehensive analysis can be constructed from the well-established characteristic absorption and scattering frequencies of these moieties found in similar molecules. msu.eduresearchgate.net

Amine Group (-NH₂): The primary amine group gives rise to several distinct vibrations. The N-H stretching vibrations typically appear as two bands in the region of 3500-3300 cm⁻¹ for the asymmetric and symmetric stretches, respectively. researchgate.net The N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

Butoxy Group (-O-C₄H₉): The butoxy substituent is identified by the stretching vibrations of its C-H and C-O-C bonds. The aliphatic C-H stretching vibrations of the butyl group are found in the 3000-2850 cm⁻¹ range. researchgate.net The C-O-C asymmetric and symmetric stretching vibrations are particularly diagnostic for the ether linkage. For an alkyl aryl ether, a strong asymmetric C-O-C stretch is expected between 1275-1200 cm⁻¹, while the symmetric stretch appears around 1075-1020 cm⁻¹. renishaw.com

Para-Substituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations. The aromatic C-H stretching occurs above 3000 cm⁻¹. The C=C ring stretching vibrations typically produce bands in the 1625-1475 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring gives rise to specific out-of-plane (OOP) C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range.

The table below summarizes the expected key vibrational frequencies for this compound based on established data for its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (FTIR), Weak (Raman) |

| 3100-3000 | C-H Stretch (Aromatic) | Benzene Ring | Medium-Weak |

| 3000-2850 | C-H Stretch (Aliphatic) | Butoxy Group | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |

| 1625-1475 | C=C Ring Stretch | Benzene Ring | Medium-Strong |

| 1275-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong (FTIR) |

| 1075-1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium (FTIR) |

| 860-800 | C-H Out-of-Plane Bend | p-Disubstituted Ring | Strong (FTIR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons from their ground state to a higher energy state. up.ac.za This technique is particularly useful for analyzing compounds containing chromophores—functional groups with valence electrons of low excitation energy. In this compound, the chromophore is the substituted benzene ring.

The electronic spectrum of a substituted benzene is dominated by π → π* transitions. Benzene itself displays a primary absorption band around 200 nm and a weaker, secondary band (the 'B-band') around 255 nm. uomustansiriyah.edu.iq When substituents are added to the benzene ring, they can alter the absorption wavelength (λmax) and intensity.

The butoxy (-O-C₄H₉) and aminomethyl (-CH₂NH₂) groups on the benzene ring in this compound act as auxochromes. An auxochrome is a group with non-bonding electrons (like the oxygen in the butoxy group and the nitrogen in the amine) that, when attached to a chromophore, modifies its ability to absorb light. libretexts.org The lone pair of electrons on the oxygen atom of the butoxy group can interact with the π-electron system of the benzene ring through resonance. This interaction extends the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). materianova.be Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or "red" shift. libretexts.org

For para-substituted benzylamines and related compounds, this red shift is well-documented. For instance, aniline (B41778) (aminobenzene) shows a λmax at 280 nm, a significant shift from benzene's 255 nm. libretexts.org Similarly, para-substituted alkoxybenzenes also exhibit bathochromic shifts. uomustansiriyah.edu.iq Therefore, this compound is expected to show its principal π → π* absorption band at a wavelength significantly longer than 255 nm. A weaker n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed at a longer wavelength, though often with much lower intensity. materianova.be

| Transition Type | Chromophore/Electrons Involved | Expected Wavelength Region (λmax) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~270-290 nm | High |

| n → π | Non-bonding electrons on O and N | >300 nm | Low |

Advanced X-ray Techniques (e.g., X-ray Diffraction for Solid-State Structure and Crystal Engineering)

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. peerj.commdpi.com By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional model of electron density can be produced, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is fundamental to crystal engineering, which seeks to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular forces. msu.edu

For this compound and its derivatives, single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and supramolecular assembly. The primary amine group is a key player in directing the crystal packing, as it can act as a hydrogen-bond donor. msu.edu It is highly probable that the crystal structure of this compound would feature extensive hydrogen-bonding networks, where the amine protons form N-H···N bonds with adjacent molecules, creating chains, sheets, or more complex three-dimensional architectures. iucr.orgrigaku.com The presence of the butoxy group's oxygen atom could also allow it to act as a hydrogen-bond acceptor.

In cases where suitable single crystals are difficult to obtain, powder X-ray diffraction (PXRD) can be employed. While PXRD does not typically provide the atomic-level detail of a single-crystal study, it is a powerful tool for identifying the crystalline phase, determining lattice parameters, and assessing sample purity. peerj.com

| Parameter | Description | Technique |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Single-Crystal XRD |

| Space Group | The specific symmetry elements present in the unit cell. | Single-Crystal XRD |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Single-Crystal / Powder XRD |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. | Single-Crystal XRD |

| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···N or N-H···O bonds. msu.edu | Single-Crystal XRD |